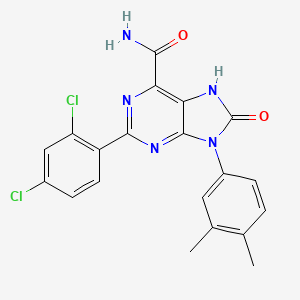
2-(2,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H15Cl2N5O2 and its molecular weight is 428.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with the CAS number 898422-41-8 , is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H15Cl2N5O2, with a molecular weight of 428.3 g/mol . The structure features a purine ring substituted with dichlorophenyl and dimethylphenyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 898422-41-8 |
| Molecular Formula | C20H15Cl2N5O2 |
| Molecular Weight | 428.3 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It has been shown to inhibit specific enzymes and receptors involved in critical signaling pathways, leading to various pharmacological effects.
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer proliferation and inflammatory responses.
- Receptor Modulation : It has potential interactions with receptors involved in cellular signaling, which may alter cell growth and apoptosis mechanisms.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit notable anticancer properties. For example:
- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer cells.
- The compound's structure suggests it may act synergistically with conventional chemotherapeutics such as doxorubicin, enhancing their efficacy while potentially reducing side effects.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- It shows promise in inhibiting the production of pro-inflammatory cytokines.
- Studies suggest that it may modulate pathways involved in inflammation, such as the NF-kB signaling pathway.
Case Studies
-
Synergistic Effects with Chemotherapy :
- A study demonstrated that the combination of this purine derivative with doxorubicin resulted in a significant increase in apoptosis in breast cancer cells compared to either agent alone. The enhanced effect was attributed to the compound's ability to inhibit specific survival pathways within the cancer cells.
-
Inhibition of Cancer Cell Migration :
- Another investigation found that the compound reduced the migratory capacity of metastatic cancer cells in vitro. This effect was linked to downregulation of matrix metalloproteinases (MMPs), which are critical for tumor invasion and metastasis.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5O2/c1-9-3-5-12(7-10(9)2)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)13-6-4-11(21)8-14(13)22/h3-8H,1-2H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFRHVOZAPGYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














